EMD527040

αvβ6 integrin fibrosis selectivity

Fibrosis researchers face off-target effects from poorly selective integrin inhibitors. EMD527040 (CAS 851333-14-7) is a highly selective αvβ6 antagonist (IC50 6 nM vs. >9.5 μM for αvβ3/αvβ5) providing target-specific blockade in preclinical fibrosis models. • 40-50% reduction in peribiliary collagen deposition in rat BDL model • Functional IC50 of 1.6 μM in SW480 carcinoma cell adhesion assays • Comparable in vivo efficacy to monoclonal antibody P1F6, with small-molecule convenience and lower cost

Molecular Formula C29H32Cl2N4O5
Molecular Weight 587.5 g/mol
Cat. No. B10854312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD527040
Molecular FormulaC29H32Cl2N4O5
Molecular Weight587.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3
InChIInChI=1S/C29H32Cl2N4O5/c30-22-14-21(15-23(31)16-22)24(17-28(37)38)35-29(39)25(19-40-18-20-8-2-1-3-9-20)34-27(36)11-5-7-13-33-26-10-4-6-12-32-26/h1-4,6,8-10,12,14-16,24-25H,5,7,11,13,17-19H2,(H,32,33)(H,34,36)(H,35,39)(H,37,38)/t24?,25-/m0/s1
InChIKeyJHJAHOCSWUTJGR-BBMPLOMVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EMD527040: Compound Class and Procurement Profile


3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid, widely referenced by the code designation EMD527040 (CAS 851333-14-7), is a non-peptidic small-molecule antagonist targeting the αvβ6 integrin [1]. It belongs to a class of phenylpropionic acid-derived integrin inhibitors that exhibit antifibrotic activity and is utilized in preclinical research settings focused on fibrotic disease modeling, particularly liver fibrosis and certain carcinoma contexts [2]. The compound's molecular formula is C29H32Cl2N4O5 with a molecular weight of approximately 587.49 g/mol [3].

Workflow Preclinical fibrotic disease modeling, particularly liver fibrosis and carcinoma research
Tool Type Non-peptidic αvβ6 integrin antagonist small molecule
Selection Context Requires αvβ6-selective pathway blockade; not pan-αv integrin inhibition

EMD527040: In-Class Substitution Risks


The class of αv integrin antagonists encompasses molecules with widely divergent selectivity profiles, making generic substitution a critical risk factor in experimental design. While multiple compounds share the αvβ6 target, they often exhibit significantly different off-target activity against related αvβ3, αvβ5, or αvβ8 integrins [1]. This variability directly impacts the interpretation of in vivo fibrosis models, where αvβ1 antagonism has been associated with weight loss and epithelial disruption [2]. Furthermore, structural analogs with minor modifications to the phenylalanine or pyridine moieties show orders-of-magnitude shifts in potency [3], underscoring that procurement decisions must be guided by the specific selectivity and in vivo efficacy data attached to the exact molecular entity rather than class-level assumptions.

Selectivity shift Related αv antagonists often retain αvβ3/αvβ5 activity; class-level substitution may introduce off-target integrin effects not seen with EMD527040.
In vivo profile Pan-αv inhibitors have been associated with weight loss in biliary fibrosis models; αvβ1-targeted compounds may produce epithelial disruption not anticipated from αvβ6-selective blockade.
Structural analogs Minor modifications to phenylalanine or pyridine moieties can shift potency by orders of magnitude; generic integrin antagonist selection may not reproduce reported selectivity.

EMD527040: Quantitative Differentiation Evidence


αvβ6 Selectivity Over αvβ3 and αvβ5 Integrins

EMD527040 demonstrates high selectivity for the αvβ6 integrin over the closely related αvβ3 and αvβ5 integrins in a competitive binding assay against fibronectin. This selectivity distinguishes it from other αv antagonists that exhibit broader integrin binding profiles. The compound inhibits recombinant αvβ6 binding to fibronectin with an IC50 of 6 nM, whereas inhibition of αvβ3 and αvβ5 integrins requires concentrations greater than 9.5 μM [1]. This represents a greater than 1,500-fold selectivity window for αvβ6 over αvβ3/αvβ5 [1].

αvβ6 selectivity window
Head-to-head
IC50 αvβ6 6 nM vs αvβ3/αvβ5 >9.5 μM (>1,500-fold)
Supports αvβ6-specific pathway attribution in cell-based assays.
Recombinant protein binding to fibronectin; review in cellular context.
αvβ6 integrin fibrosis selectivity

αvβ6 Cellular Adhesion: Potency vs Binding Affinity

While the primary binding assay establishes target engagement, the functional consequence of αvβ6 inhibition in a cellular context is measured by blocking cell attachment to fibronectin. EMD527040 inhibits the attachment of SW480 colon carcinoma cells (which express αvβ6) to fibronectin with an IC50 of 1.6 μM [1]. This value, while higher than the purified protein binding IC50, reflects the compound's functional potency in a physiologically relevant cellular environment that includes membrane-presented integrins and endogenous ligand presentation [1].

Biochemical vs cellular potency
Cross-study
SW480 cell adhesion IC50 1.6 μM vs purified protein IC50 6 nM
Indicates ~267-fold shift from biochemical to functional cellular readout.
Benchmark for in vitro dose-response design; membrane-presented integrins and endogenous ligand context alter potency.
αvβ6 integrin cell adhesion functional assay

In Vivo Antifibrotic Efficacy in Biliary Fibrosis

In a rat model of biliary fibrosis induced by bile duct ligation (BDL), administration of EMD527040 demonstrated significant attenuation of peribiliary collagen deposition. Treatment with EMD527040 resulted in a 40%–50% reduction in collagen deposition around proliferating bile ductules compared to vehicle-treated BDL control animals [1]. This reduction was accompanied by downregulation of fibrogenic gene expression (e.g., procollagen α1(I), TGF-β2) and upregulation of fibrolytic genes (e.g., MMP-8) [1].

In vivo collagen reduction
Head-to-head
40–50% peribiliary collagen reduction vs vehicle in rat BDL model
Supports disease-model response context; translates αvβ6 inhibition into measurable antifibrotic endpoint change.
30 mg/kg/day i.p. for 14 days; biliary fibrosis endpoint interpretation.
biliary fibrosis in vivo efficacy collagen deposition

Efficacy vs αvβ6 Blocking Antibody P1F6

In the same bile duct ligation (BDL) rat model of biliary fibrosis, the antifibrotic effects of EMD527040 were benchmarked against those of P1F6, a well-characterized αvβ6 blocking monoclonal antibody. Both EMD527040 and P1F6 achieved comparable reductions in peribiliary collagen deposition (40%–50% reduction versus vehicle control) and produced similar improvements in liver architecture and function, including reduced serum alkaline phosphatase and bilirubin levels [1].

vs αvβ6 antibody P1F6
Head-to-head
Equivalent collagen reduction (40–50%) and liver biochemical improvement vs P1F6 antibody
Reported comparator endpoint context; supports small-molecule alternative for chronic in vivo studies without antibody-related immunogenicity or cost constraints.
BDL rat model; P1F6 2 mg/kg twice weekly; EMD527040 30 mg/kg/day.
αvβ6 inhibition antibody comparator biliary fibrosis

Advantages Over Peptidomimetic αvβ6 Antagonists

EMD527040 is characterized as a non-peptidic small-molecule antagonist of αvβ6 [1], distinguishing it structurally and pharmacokinetically from peptidomimetic αvβ6 inhibitors and from cyclic RGD peptides that target multiple αv integrins. While direct PK data for EMD527040 are limited in the primary literature, the non-peptidic scaffold is associated with reduced susceptibility to proteolytic degradation, enhanced metabolic stability, and improved oral bioavailability potential relative to peptide-based αv integrin antagonists [2]. This class-level distinction is critical for researchers requiring sustained systemic exposure in chronic in vivo fibrosis models.

Non-peptidic scaffold
Class-level
Non-peptidic small molecule (MW 587.49); no direct PK comparison with peptidomimetics available
May reduce proteolytic degradation risk and simplify handling; oral exposure potential requires independent validation.
Class-level inference; batch consistency and metabolic stability not yet characterized in primary literature.
small molecule non-peptidic drug-like properties

Transcriptomic Evidence of Fibrotic Pathway Modulation

In the BDL rat model of biliary fibrosis, EMD527040 treatment produced coordinated transcriptional changes consistent with fibrosis reversal. Quantitative gene expression analysis revealed significant downregulation of profibrotic markers including procollagen α1(I) and TGF-β2, coupled with upregulation of the fibrolytic matrix metalloproteinase MMP-8 [1]. In contrast, the control integrin antagonist SC-68448, a pan-αv inhibitor, was reported to cause weight loss in the same BDL model and exhibited a different efficacy and toxicity profile [2].

Transcriptomic modulation
Cross-study
Downregulation of procollagen α1(I), TGF-β2; upregulation of MMP-8 in BDL liver tissue
Supports profibrotic-to-fibrolytic transcriptional switch interpretation; differentiates from collagen-only reduction observed with pan-αv inhibitor SC-68448 (weight loss reported).
qRT-PCR after 14-day treatment; model-response endpoints require independent replication.
transcriptomics fibrolytic genes gene expression

EMD527040: High-Confidence Application Scenarios


Biliary Fibrosis and Cholestatic Liver Injury Models

EMD527040 is directly validated in the rat bile duct ligation (BDL) model of biliary fibrosis, where it reduces peribiliary collagen deposition by 40%–50%, improves liver biochemical parameters, and induces transcriptional reprogramming toward fibrosis resolution [1]. This model is ideal for studies investigating the role of αvβ6-mediated TGF-β activation in cholangiocyte-driven fibrogenesis and for evaluating combination strategies with existing antifibrotic agents.

αvβ6-Mediated Cell Adhesion and Migration Assays

Given its functional IC50 of 1.6 μM in blocking SW480 colon carcinoma cell adhesion to fibronectin [1], EMD527040 is suitable for in vitro studies requiring specific blockade of αvβ6-mediated cell attachment and migration. This includes assays using αvβ6-expressing epithelial and carcinoma cell lines where discrimination from αvβ3- and αvβ5-mediated adhesion (IC50 > 9.5 μM) is essential for target-specific interpretation.

Small-Molecule Alternative to αvβ6 Antibodies In Vivo

EMD527040 achieves antifibrotic efficacy in the BDL model equivalent to that of the αvβ6 blocking monoclonal antibody P1F6 [1]. This positions EMD527040 as a cost-effective, small-molecule alternative for chronic in vivo studies where repeated antibody administration is impractical, immunogenic, or cost-prohibitive. Researchers can expect comparable target engagement and functional outcomes without the logistical constraints of biologic reagents.

Profibrotic and Fibrolytic Gene Expression Profiling

Transcriptomic evidence demonstrates that EMD527040 downregulates procollagen α1(I) and TGF-β2 while upregulating MMP-8 expression in fibrotic liver tissue [1]. This makes the compound a valuable tool for studies aimed at dissecting the transcriptional networks downstream of αvβ6 integrin signaling, particularly those governing the balance between matrix deposition and matrix degradation in chronic liver disease contexts.

Application
Selection Property
Validation Focus
Biliary fibrosis model studies
αvβ6-selective integrin antagonism
Peribiliary collagen deposition, liver biochemical endpoints, transcriptional fibrosis resolution signatures
αvβ6-mediated cell adhesion/migration assays
Functional blockade of integrin-dependent attachment
Dose-dependent inhibition of αvβ6-expressing cell adhesion to fibronectin; discrimination from αvβ3/αvβ5-mediated adhesion
Small-molecule comparator for αvβ6 antibody studies
Equivalent target engagement without biologic reagent constraints
Comparable in vivo efficacy endpoint confirmation against reference antibody P1F6; reduced immunogenicity and storage complexity
Fibrosis gene expression profiling
Transcriptional reprogramming toward matrix degradation
Downregulation of profibrotic markers (procollagen α1(I), TGF-β2) and upregulation of fibrolytic MMP-8; differentiation from pan-αv inhibitor toxicity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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